8-(4-bromophenyl)-7H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

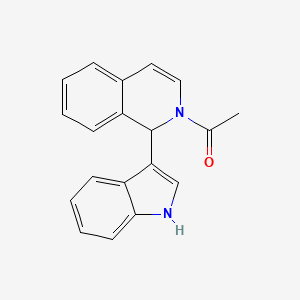

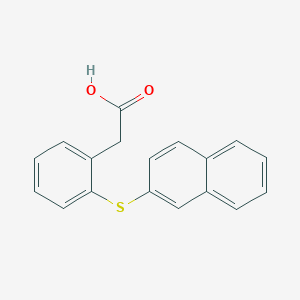

8-(4-ブロモフェニル)-7H-プリン-6-アミン: は、プリンファミリーに属する化学化合物です。プリンは、ピリミジン環とイミダゾール環が融合した複素環式芳香族有機化合物です。この特定の化合物は、プリン構造にブロモフェニル基が結合しているのが特徴で、化学的性質と生物学的活性に大きな影響を与える可能性があります。

準備方法

合成経路と反応条件: 一般的な方法の1つは、鈴木・宮浦カップリング反応です。この反応では、パラジウム触媒の存在下で、ブロモフェニルボロン酸とハロゲン化プリンを反応させます 。この反応は通常、エタノールやテトラヒドロフランなどの有機溶媒中で、還流条件下で行われます。

工業的生産方法: 工業的な設定では、8-(4-ブロモフェニル)-7H-プリン-6-アミンの生産には、大規模な鈴木・宮浦カップリング反応が用いられることがあります。このプロセスは、収率と純度が最適化され、通常、連続フロー反応器を用いて、反応条件を一定に保ち、熱伝達を効率的に行います。

化学反応の分析

反応の種類: 8-(4-ブロモフェニル)-7H-プリン-6-アミンは、さまざまな化学反応を起こす可能性があり、その中には次のものがあります。

酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応する酸化物を生成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物を還元型に変換します。

置換: ブロモフェニル基は、求核置換反応に関与することができ、臭素原子が他の求核剤に置換されます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 求核置換のためのジメチルホルムアミド(DMF)中の水素化ナトリウム。

主な生成物:

酸化: ブロモフェニルプリン酸化物の生成。

還元: ブロモフェニルプリンアミンの生成。

置換: 使用した求核剤に応じて、さまざまな置換プリンの生成。

4. 科学研究への応用

化学: 8-(4-ブロモフェニル)-7H-プリン-6-アミンは、有機合成におけるビルディングブロックとして使用され、特に潜在的な生物活性を有する新規プリン誘導体の開発に用いられます 。

生物学: この化合物は、酵素やプリン構造を認識する受容体との相互作用など、生物系における潜在的な役割について研究されています 。

医学: この化合物は、治療剤としての可能性を探索するために研究が行われており、特に特定の癌やウイルス感染症などの、プリンアナログが有効性を示した疾患の治療に用いられています 。

産業: 産業分野では、8-(4-ブロモフェニル)-7H-プリン-6-アミンは、先端材料の合成や医薬品製造における中間体として使用されます 。

科学的研究の応用

Chemistry: 8-(4-Bromophenyl)-7H-purin-6-amine is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activities .

Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors that recognize purine structures .

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy, such as certain cancers and viral infections .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

作用機序

8-(4-ブロモフェニル)-7H-プリン-6-アミンの作用機序には、プリン構造に特異的な酵素や受容体などの分子標的との相互作用が含まれます。 ブロモフェニル基は、化合物のこれらの標的への結合親和性と特異性を高める可能性があり、生物学的経路の阻害または活性化につながる可能性があります 。 分子ドッキング研究では、この化合物が特定の酵素の活性部位に適合し、その活性を阻害し、それによって生物学的効果を発揮することが示されています 。

6. 類似化合物の比較

類似化合物:

4-(4-ブロモフェニル)-チアゾール-2-アミン: この化合物は、ブロモフェニル基も特徴としており、抗菌作用と抗癌作用について研究されています.

3-(4-ブロモフェニル)-5-(4-ヒドロキシフェニル)イソキサゾール: その汎用性と生物学的活性で知られています.

独自性: 8-(4-ブロモフェニル)-7H-プリン-6-アミンは、DNAやRNAなどの多くの生物分子における基本構造であるプリンコアを持つため、独特です。これは、遺伝学と分子生物学における研究にとって特に興味深いものです。 ブロモフェニル基の存在は、その化学反応性と潜在的な生物学的活性をさらに高め、他の類似化合物とは異なります 。

類似化合物との比較

4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a bromophenyl group and has been studied for its antimicrobial and anticancer properties.

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its versatility and biological activities.

Uniqueness: 8-(4-Bromophenyl)-7H-purin-6-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This makes it particularly interesting for research in genetics and molecular biology. The presence of the bromophenyl group further enhances its chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

特性

CAS番号 |

77071-04-6 |

|---|---|

分子式 |

C11H8BrN5 |

分子量 |

290.12 g/mol |

IUPAC名 |

8-(4-bromophenyl)-7H-purin-6-amine |

InChI |

InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17) |

InChIキー |

FAZDSEAMEPELHB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)

![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)

![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)